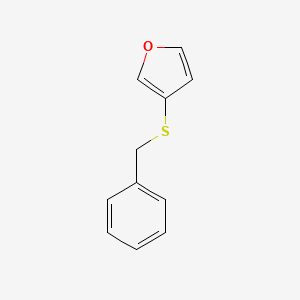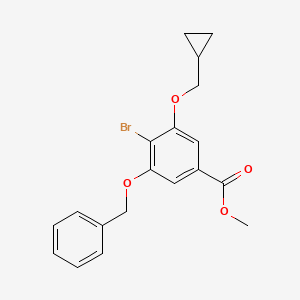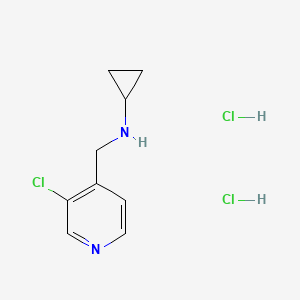![molecular formula C15H12ClNO4S B13722756 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C15H12ClNO4S and a molecular weight of 337.78 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated phenyl group and a sulfonamide group attached to an acrylic acid moiety.
Preparation Methods
The synthesis of 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form the corresponding sulfonamide derivative. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The acrylic acid moiety can participate in Michael addition reactions, leading to covalent modifications of target molecules. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid can be compared with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole. While these compounds share the sulfonamide group, this compound is unique due to its acrylic acid moiety and chlorinated phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C15H12ClNO4S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19) |
InChI Key |
ILWWQTZKJOPNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
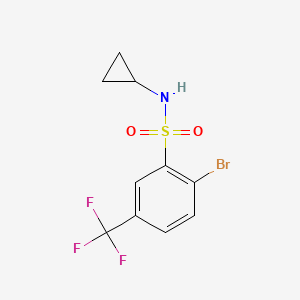
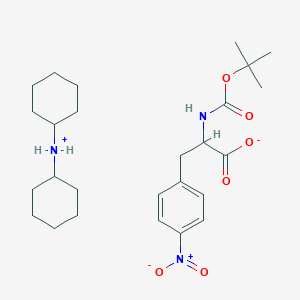
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)

![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
